REACTION_CXSMILES
|
[Br-:1].[Br-:2].[Br-:3].[Al+3].[CH3:5][C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[CH:10][CH:11]=1.C1(C)C(C)=CC=CC=1.[Br:21]Br>>[Br:1][C:8]1[C:9]([CH3:12])=[C:10]([Br:2])[C:11]([Br:3])=[C:6]([CH3:5])[C:7]=1[Br:21] |f:0.1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
with rapid stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
continued cooling
|
Type
|
CUSTOM
|
Details
|
was brought to 30° C
|
Type
|
STIRRING
|
Details
|
The heating and stirring gradually
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 15° C
|
Type
|
CUSTOM
|
Details
|
Most of the excess bromine was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The solid was removed from the reaction flask
|
Type
|
CUSTOM
|
Details
|
to remove excess bromine
|
Type
|
DISSOLUTION
|
Details
|
The product was then dissolved in hot benzene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=C(C(=C1C)Br)Br)C)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |